molecular formula C24H32N4O2S B2556284 1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898460-45-2

1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2556284
CAS No.: 898460-45-2
M. Wt: 440.61
InChI Key: ADNQWSNZKLFVLO-UHFFFAOYSA-N
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Description

The compound “1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a synthetic heterocyclic molecule featuring a cyclopenta[d]pyrimidin-2(5H)-one core. Key structural elements include:

  • Cyclopenta[d]pyrimidin-2(5H)-one scaffold: This bicyclic framework is associated with bioactivity in kinase inhibition and receptor modulation due to its resemblance to purine bases .
  • Thioether-linked indolin-1-yl-oxoethyl moiety: The indole-derived substituent may confer selective binding to targets like serotonin or dopamine receptors, while the thioether linkage influences metabolic stability .

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2S/c1-3-26(4-2)14-8-15-28-21-12-7-10-19(21)23(25-24(28)30)31-17-22(29)27-16-13-18-9-5-6-11-20(18)27/h5-6,9,11H,3-4,7-8,10,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQWSNZKLFVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • 55618-81-0: The hydroxy group at position 4 increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s diethylamino group .
  • 54415-77-9 : The absence of a thioether linkage and indole moiety may limit its interaction with receptors requiring hydrophobic binding pockets .

Functional Group Comparisons

Pyrimidinone Derivatives ()

Compounds 7–9 in are pyrimidin-2,4-dione derivatives with hydroxymethyl/hydroxypropyl substituents:

  • Solubility: The target compound’s diethylamino group confers higher solubility in physiological pH compared to hydroxylated analogs .
  • Bioactivity : Hydroxy groups in compounds 7–9 may facilitate hydrogen bonding with targets like enzymes, whereas the thioether in the target compound could enhance resistance to oxidative metabolism .

Pyrazolo-Pyrimidine Analogues ()

The compound in (pyrazolo[3,4-d]pyrimidin-3-yl-isoindolin-1-one) shares a pyrimidine core but differs in substituents:

  • Electron-Withdrawing Groups : The fluorophenyl and chromen-2-yl groups in ’s compound may enhance binding affinity to kinases compared to the target compound’s indolin-1-yl group .

Quantitative Structure-Activity Relationship (QSAR) Insights

highlights the role of molecular descriptors in predicting properties:

  • Van der Waals Volume : The target compound’s bulkier indolin-1-yl-oxoethyl group may increase steric hindrance, reducing binding to smaller active sites compared to simpler analogs .
  • Electronic Effects : The thioether’s electron-rich sulfur atom could modulate electronic interactions with aromatic residues in target proteins, unlike oxygen-based linkages in hydroxyflavones () .

Research Findings and Implications

  • Retention Behavior: The thioether and diethylamino groups in the target compound likely reduce polarity, leading to longer retention in reversed-phase chromatography compared to hydroxy-substituted analogs (e.g., 55618-81-0) .

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